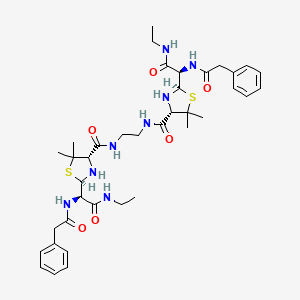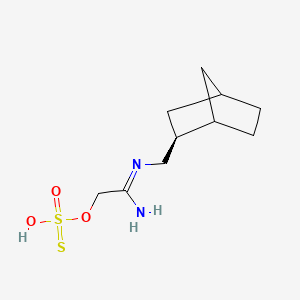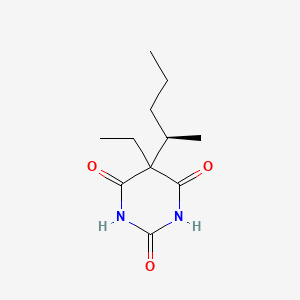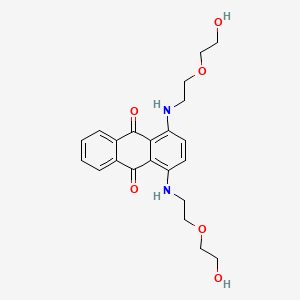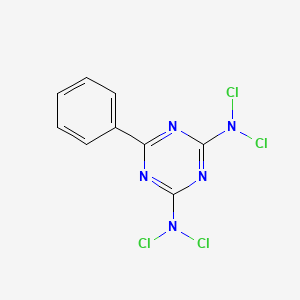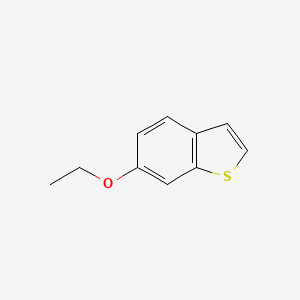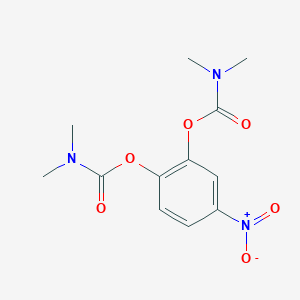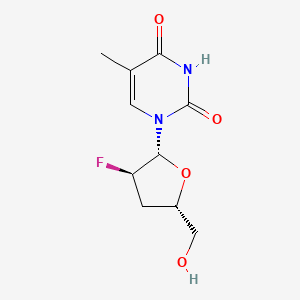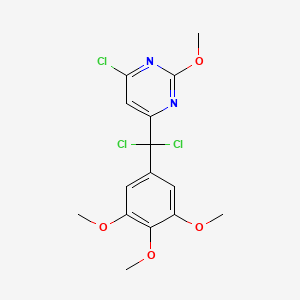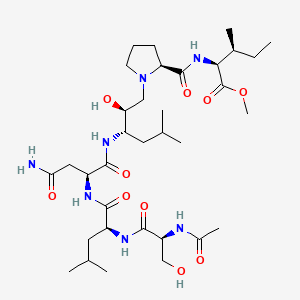
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Br2ClO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxy-3-methoxybenzaldehyde. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the initial formation of intermediate compounds followed by selective halogenation. The use of advanced techniques such as Friedel-Crafts acylation and subsequent halogenation steps can be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and functional groups allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Comparison: Compared to similar compounds, 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with hydroxyl and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
90001-46-0 |
|---|---|
Fórmula molecular |
C8H5Br2ClO3 |
Peso molecular |
344.38 g/mol |
Nombre IUPAC |
2,5-dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Br2ClO3/c1-14-8-4(9)3(2-12)6(11)5(10)7(8)13/h2,13H,1H3 |
Clave InChI |
XIFXEZFZRHUFAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1O)Br)Cl)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
